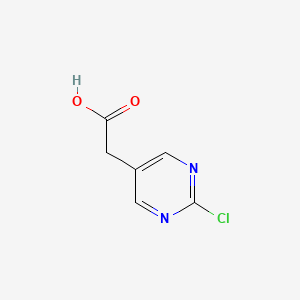

2-(2-Chloropyrimidin-5-yl)acetic acid

CAS No.: 933685-81-5

Cat. No.: VC13522857

Molecular Formula: C6H5ClN2O2

Molecular Weight: 172.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933685-81-5 |

|---|---|

| Molecular Formula | C6H5ClN2O2 |

| Molecular Weight | 172.57 g/mol |

| IUPAC Name | 2-(2-chloropyrimidin-5-yl)acetic acid |

| Standard InChI | InChI=1S/C6H5ClN2O2/c7-6-8-2-4(3-9-6)1-5(10)11/h2-3H,1H2,(H,10,11) |

| Standard InChI Key | QUXDHXIGIYSSPG-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=N1)Cl)CC(=O)O |

| Canonical SMILES | C1=C(C=NC(=N1)Cl)CC(=O)O |

Introduction

Structural and Chemical Properties

Molecular Characterization

The molecular structure of 2-(2-chloropyrimidin-5-yl)acetic acid is defined by a pyrimidine ring system substituted with chlorine and an acetic acid group. Key identifiers include:

-

Molecular Formula:

-

SMILES Notation: , which encodes the chloropyrimidine ring linked to a carboxylic acid .

-

InChI Key: QUXDHXIGIYSSPG-UHFFFAOYSA-N, providing a unique identifier for computational and database searches .

The compound’s predicted collision cross-section (CCS) values, determined via mass spectrometry adducts, range from 130.3 Ų for to 144.0 Ų for . These values are critical for characterizing its gas-phase ion behavior in analytical workflows.

Synthetic Methodologies

Precursor Synthesis: 2-Chloropyrimidine

The synthesis of 2-(2-chloropyrimidin-5-yl)acetic acid likely begins with 2-chloropyrimidine as a precursor. A patented method (CN104761504A) describes the preparation of 2-chloropyrimidine via a two-step process :

-

Cyclization: Guanidine nitrate reacts with 1,1,3,3-tetramethoxypropane in ethanol under HCl gas, yielding 2-aminopyrimidine.

-

Chlorination: 2-Aminopyrimidine undergoes diazotization with NaNO₂ and HCl in the presence of ZnCl₂ at low temperatures (-10 to 5°C), producing 2-chloropyrimidine with a reported yield of 85–90% .

Acetic Acid Functionalization

| Quantity | Price | Availability |

|---|---|---|

| 100 mg | $197.90 | 8–12 weeks |

| 1 g | $659.90 | 8–12 weeks |

| 5 g | $3,301.90 | 8–12 weeks |

Challenges and Future Directions

The limited literature on 2-(2-chloropyrimidin-5-yl)acetic acid underscores the need for:

-

Synthetic Optimization: Developing scalable, high-yield routes to enable bulk production.

-

Biological Screening: Evaluating its activity in kinase inhibition, receptor antagonism, or protease modulation.

-

Computational Studies: Predicting binding affinities via molecular docking to identify therapeutic targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume